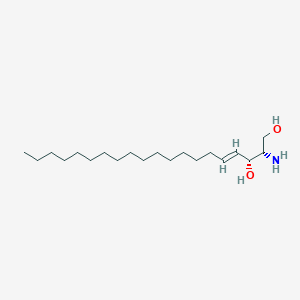

C20 Sphingosine

Beschreibung

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJSZHKGNMXZJN-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316960 | |

| Record name | C20-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-49-6 | |

| Record name | C20-Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C20-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the C20 Sphingosine Biosynthesis Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids, not only serving as structural components of cell membranes but also acting as key signaling molecules in a myriad of cellular processes. Within the nervous system, the composition of these lipids is particularly diverse and exquisitely regulated. This guide delves into the biosynthesis of a specific and functionally significant long-chain base, C20-sphingosine, within the neuronal context. While the canonical sphingolipid pathway commencing with the condensation of serine and palmitoyl-CoA to form an 18-carbon backbone is well-established, the synthesis of the 20-carbon variant is a less-chartered yet vital territory. This document provides a comprehensive overview of the enzymatic machinery, regulatory mechanisms, and functional implications of C20-sphingosine in neurons. We will explore its preferential incorporation into complex gangliosides, its role in neuronal development, synaptic function, and its potential involvement in neurodegenerative diseases. Furthermore, this guide offers detailed, field-proven protocols for the study of the C20-sphingosine pathway, from neuronal cell culture and lipid extraction to advanced analytical techniques, empowering researchers to dissect this critical metabolic route.

Introduction: The Significance of C20-Sphingosine in Neuronal Biology

The central nervous system (CNS) is uniquely enriched in complex sphingolipids, with gangliosides being particularly abundant in neuronal membranes. These molecules are not mere structural entities but are deeply involved in critical neuronal functions, including neuritogenesis, synaptic transmission, and memory formation[1]. A distinguishing feature of CNS gangliosides is the prevalence of a C20-sphingosine long-chain base, in contrast to the more common C18-sphingosine found in most other mammalian tissues and sphingolipid classes[1].

The presence and dynamic regulation of C20-sphingosine-containing gangliosides point to their specialized roles in the intricate processes of the brain. Notably, the proportion of C20-sphingosine in brain gangliosides increases during neuronal differentiation and continues to rise throughout the lifespan, suggesting a role in both developmental maturation and aging[1]. This observation has led to the hypothesis that the ratio of C18- to C20-gangliosides is a critical modulator of neuronal membrane properties and cellular functions[1].

Understanding the biosynthesis of C20-sphingosine is therefore paramount for elucidating its physiological roles and its potential as a therapeutic target in neurological disorders. This guide will provide a detailed exploration of this pathway, from the initial enzymatic steps to its functional consequences and the methodologies to investigate it.

The Enzymatic Pathway of C20-Sphingosine Biosynthesis in Neurons

The de novo synthesis of sphingolipids is a highly conserved pathway initiated in the endoplasmic reticulum (ER). While the canonical pathway is well-documented, the specific steps leading to the formation of a C20 sphingoid backbone in neurons involve nuances in substrate specificity of the core enzymatic machinery.

The Initial Condensation Step: Serine Palmitoyltransferase (SPT) and its Substrate Specificity

The committed and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine with a fatty acyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). The canonical reaction utilizes palmitoyl-CoA (C16:0) to produce 3-ketodihydrosphingosine, the precursor to the C18 sphingoid backbone.

The synthesis of C20-sphingosine is thought to arise from the ability of the SPT complex to utilize longer-chain fatty acyl-CoAs as substrates. The SPT holoenzyme is a complex of at least two core subunits, SPTLC1 and either SPTLC2 or SPTLC3. The specific subunit composition can influence the enzyme's substrate preference. While the SPTLC1/SPTLC2 heterodimer shows a strong preference for palmitoyl-CoA, the inclusion of the SPTLC3 subunit has been shown to broaden the substrate specificity, enabling the use of shorter-chain acyl-CoAs[2][3]. Although direct evidence for a specific neuronal SPT isoform favoring C18-CoA or C20-CoA is still emerging, the expression of different SPT subunits in neurons likely contributes to the generation of the C20 backbone. The Human Protein Atlas indicates that SPTLC3 has low expression in the human brain, suggesting that other mechanisms or neuron-specific regulatory factors may be at play in dictating the preference for longer acyl-CoAs[4][5].

Downstream Modifications: Reduction, Acylation, and Desaturation

Following the initial condensation, the resulting 3-keto-dihydrosphinganine (with a C20 backbone in this case) is rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase. This C20-sphinganine is then acylated by one of the six ceramide synthases (CerS) to form dihydroceramide. Each CerS exhibits a preference for fatty acyl-CoAs of specific chain lengths, thus generating a diverse pool of dihydroceramides. Finally, dihydroceramide desaturase introduces a double bond into the sphingoid base to form ceramide, the central hub of sphingolipid metabolism.

The following diagram illustrates the core biosynthetic pathway leading to C20-sphingosine and its incorporation into ceramides.

Caption: De novo biosynthesis of C20-sphingosine and its incorporation into complex sphingolipids.

Regulation of C20-Sphingosine Biosynthesis in Neurons

The synthesis of sphingolipids is tightly regulated to maintain cellular homeostasis, as imbalances can lead to detrimental effects. In neurons, the regulation of C20-sphingosine levels is likely a multi-layered process involving transcriptional control of biosynthetic enzymes, feedback inhibition, and the spatial organization of the metabolic machinery.

A key regulatory mechanism of the de novo sphingolipid synthesis pathway involves the ORMDL family of proteins (ORMDL1, 2, and 3). These ER-resident proteins act as sensors of ceramide levels and, when ceramide is abundant, they bind to and inhibit the SPT complex, thus creating a negative feedback loop[6][7]. This regulation is crucial for preventing the toxic accumulation of sphingolipid intermediates. In the context of myelination, a process with high demand for sphingolipids, the ORMDL proteins are essential for restraining the pathway and preventing the accumulation of neurotoxic metabolites[6]. While the specific role of ORMDL proteins in regulating C20-sphingosine synthesis in neurons is an active area of research, it is plausible that they play a critical role in fine-tuning the production of this long-chain base.

Functional Roles of C20-Sphingosine in Neurons

The enrichment of C20-sphingosine in neuronal gangliosides suggests specialized functions within the CNS. These functions are intimately linked to the biophysical properties of the neuronal plasma membrane and the organization of signaling platforms.

Modulation of Membrane Microdomains (Lipid Rafts)

Gangliosides, along with cholesterol and other sphingolipids, are key components of membrane microdomains known as lipid rafts[8][9][10]. These dynamic platforms are crucial for concentrating signaling molecules and facilitating protein-protein interactions. The longer C20 acyl chain of sphingosine is thought to influence the properties of these rafts, potentially altering their stability, size, and protein composition. This, in turn, can modulate the activity of raft-associated receptors and signaling pathways that are vital for synaptic transmission and plasticity[11].

Role in Neuronal Development and Synaptic Plasticity

The increasing prevalence of C20-sphingosine during neuronal development and aging points to its involvement in these processes[1]. Gangliosides are known to play critical roles in neurite outgrowth, synapse formation, and the stabilization of neural circuits[11]. The specific incorporation of C20-sphingosine into these gangliosides may fine-tune their functions in these developmental events. Furthermore, by modulating the properties of synaptic lipid rafts, C20-sphingosine-containing gangliosides can influence synaptic plasticity, the cellular basis of learning and memory.

Experimental Protocols for the Study of C20-Sphingosine Biosynthesis

To facilitate research in this area, this section provides detailed, step-by-step protocols for key experiments. The causality behind critical steps is explained to ensure a thorough understanding of the methodologies.

Primary Neuronal Culture for Sphingolipid Analysis

Culturing primary neurons provides a controlled system to study neuronal sphingolipid metabolism. This protocol is optimized for generating relatively pure neuronal cultures with high reproducibility[12].

Materials:

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Dissection medium: Hibernate-E medium.

-

Enzyme solution: Papain (20 U/mL) in Hibernate-E.

-

Coating solution: Poly-D-lysine (50 µg/mL) in sterile water.

-

Culture plates/dishes.

Protocol:

-

Plate Coating (Causality: Provides a substrate for neuronal attachment and growth):

-

Coat culture surfaces with poly-D-lysine solution for at least 1 hour at 37°C.

-

Aspirate the coating solution and wash three times with sterile water. Allow plates to dry completely.

-

-

Tissue Dissection (Causality: Isolation of specific brain regions for neuronal culture):

-

Dissect hippocampi or cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium.

-

-

Enzymatic Digestion (Causality: Dissociates the tissue into single cells):

-

Transfer the dissected tissue to the papain solution and incubate for 15-20 minutes at 37°C.

-

Gently invert the tube every 5 minutes to ensure even digestion.

-

-

Mechanical Dissociation (Causality: Further separates cells into a single-cell suspension):

-

Carefully remove the papain solution and wash the tissue three times with plating medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a cloudy cell suspension is obtained. Avoid creating bubbles.

-

-

Cell Plating (Causality: Establishes the neuronal culture at an optimal density):

-

Determine cell density using a hemocytometer.

-

Plate the cells onto the coated culture dishes at a density of 50,000-100,000 cells/cm².

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

-

Culture Maintenance (Causality: Supports neuronal survival and maturation while limiting glial proliferation):

-

After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.

-

To inhibit glial cell proliferation, add Ara-C (cytosine arabinoside) to a final concentration of 5 µM after 3-4 days in culture.

-

Perform half-media changes every 3-4 days thereafter. Neurons can be maintained for several weeks and will develop extensive axonal and dendritic networks.

-

Lipid Extraction from Neuronal Tissues and Cells (Modified Folch Method)

The Folch method is a robust and widely used protocol for the extraction of total lipids from biological samples. This modified version is particularly suited for brain tissue, which is rich in complex and polar lipids[13][14][15][16].

Materials:

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Glass homogenization tubes and pestles

-

Centrifuge capable of handling organic solvents

-

Nitrogen gas stream or vacuum concentrator

Protocol:

-

Homogenization (Causality: Disrupts tissue/cell structure to allow for efficient solvent penetration and lipid extraction):

-

For tissue samples, weigh the frozen tissue and add it to a glass homogenization tube. Add 20 volumes of ice-cold chloroform/methanol (2:1) (e.g., 20 mL for 1 g of tissue).

-

For cultured cells, scrape the cells into phosphate-buffered saline (PBS), pellet by centrifugation, and add 20 volumes of ice-cold chloroform/methanol (2:1) to the cell pellet.

-

Homogenize the sample thoroughly using a glass pestle or a mechanical homogenizer until no visible tissue/cell clumps remain.

-

-

Agitation (Causality: Ensures complete extraction of lipids into the solvent phase):

-

Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

-

-

Phase Separation (Causality: Separates the lipids from water-soluble contaminants):

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of the initial solvent mixture).

-

Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases. A distinct upper aqueous phase and a lower organic phase will form.

-

-

Collection of the Lipid-Containing Phase (Causality: Isolates the lipids for further analysis):

-

Carefully remove the upper aqueous phase by aspiration. This phase contains gangliosides and other polar molecules and can be saved for separate analysis if desired.

-

Collect the lower organic phase, which contains the majority of the lipids, including sphingosine, ceramides, and sphingomyelin.

-

-

Drying and Storage (Causality: Removes the organic solvent to concentrate the lipids and prevents degradation):

-

Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -80°C until analysis.

-

Quantification of C20-Sphingosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids. The following provides a general framework for the analysis of C20-sphingosine and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The choice of a C18 column is based on its ability to effectively separate lipids based on their hydrophobicity, allowing for the separation of C18 and C20 sphingoid bases.

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate (Causality: The aqueous phase for the reversed-phase separation. Formic acid and ammonium formate act as mobile phase additives to improve ionization efficiency in the ESI source).

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate (Causality: The organic phase for eluting the lipids from the column).

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids with increasing hydrophobicity. A typical gradient might start at 30% B, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 30% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Parameters (Example in Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

C20-Sphingosine (d20:1): The precursor ion will be the [M+H]+ ion. A characteristic product ion will be monitored.

-

C20-Sphingosine-1-phosphate (d20:1 S1P): Can be analyzed in negative ion mode.

-

Internal Standard: A stable isotope-labeled version of the analyte (e.g., d7-C18-sphingosine) should be used for accurate quantification. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response.

-

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Ceramide Synthase (CerS) Activity Assay in Cultured Neurons

This assay measures the activity of CerS enzymes by monitoring the conversion of a labeled sphingoid base into ceramide.

Materials:

-

Cultured primary neurons.

-

Assay buffer: 50 mM HEPES, pH 7.4, containing 25 mM KCl, 5 mM MgCl2, and 0.5 mM DTT.

-

Substrates: Labeled sphinganine (e.g., D7-dihydrosphingosine) and a specific fatty acyl-CoA (e.g., stearoyl-CoA for C18-ceramide synthesis).

-

Reaction stop solution: Chloroform/Methanol (2:1, v/v).

-

Internal standard: A ceramide species not endogenously present in the sample (e.g., C17:0-ceramide).

Protocol:

-

Cell Lysate Preparation (Causality: Releases the CerS enzymes from the cells for the in vitro assay):

-

Wash cultured neurons with ice-cold PBS and scrape them into a small volume of assay buffer.

-

Homogenize the cells by sonication or by passing them through a fine-gauge needle.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Enzyme Reaction (Causality: Allows the CerS enzymes in the lysate to catalyze the formation of ceramide from the provided substrates):

-

In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 50 µg of protein) with the assay buffer.

-

Add the labeled sphinganine and the fatty acyl-CoA to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Lipid Extraction (Causality: Stops the enzymatic reaction and extracts the lipid products for analysis):

-

Stop the reaction by adding the chloroform/methanol stop solution.

-

Add the internal standard.

-

Perform a lipid extraction as described in section 5.2.

-

-

Analysis by LC-MS/MS (Causality: Quantifies the amount of labeled ceramide produced, which is a direct measure of CerS activity):

-

Analyze the lipid extract by LC-MS/MS, monitoring the specific MRM transition for the labeled ceramide product.

-

Calculate the enzyme activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg/min).

-

Quantitative Data on C20-Sphingosine in Neurons

The concentration of C20-sphingosine and its derivatives varies depending on the brain region, developmental stage, and disease state. The following table summarizes representative quantitative data from the literature.

| Sphingolipid Species | Brain Region/Cell Type | Condition | Concentration (approx.) | Reference |

| C20-Sphingosine containing GM1 | Mouse Hippocampus | Adult | 21-34% of total GM1 | [17] |

| C20-Sphingosine containing Gangliosides | Bovine Brain | - | 37-64% of total gangliosides | [18] |

| C20-Sphingosine | Elderly Human Brain | Frontal and Temporal Cortex | Detected in major gangliosides | [19] |

C20-Sphingosine in Neurodegenerative Diseases

Alterations in sphingolipid metabolism are increasingly implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Given the enrichment of C20-sphingosine in neurons and its role in membrane structure and signaling, it is plausible that dysregulation of its biosynthesis or metabolism contributes to neuronal dysfunction and death in these conditions.

For instance, in Huntington's disease, there is a reported shift in the sphingolipid profile in the caudate nucleus, favoring long-chain (C18) over very-long-chain ceramides[20]. While this study did not specifically quantify C20-ceramides, it highlights the importance of acyl chain length in the context of neurodegeneration. Further research is needed to specifically investigate the levels and roles of C20-sphingosine and its derivatives in various neurodegenerative diseases.

Future Directions and Conclusion

The C20-sphingosine biosynthesis pathway in neurons represents a fascinating and functionally significant area of neurobiology. While significant strides have been made in understanding the general principles of sphingolipid metabolism, many questions regarding the specific regulation and roles of C20-sphingosine remain.

Future research should focus on:

-

Identifying the specific enzymatic and regulatory factors that control the synthesis of C20-sphingosine in neurons. This includes characterizing the neuron-specific composition and regulation of the SPT complex.

-

Elucidating the precise roles of C20-sphingosine-containing gangliosides in synaptic function and plasticity. Advanced imaging and lipidomics techniques will be instrumental in this endeavor.

-

Investigating the contribution of altered C20-sphingosine metabolism to the pathogenesis of neurodegenerative diseases. This could lead to the identification of novel biomarkers and therapeutic targets.

References

-

Brain Lipid Extraction Protocol. (2023, August 3). Microbe Notes. [Link]

-

General procedure. Cyberlipid. [Link]

-

Tissue TG & TC Protocol. (2013, April 3). MMPC.org. [Link]

-

Culturing primary neurons from rat hippocampus and cortex. (2015). Journal of Visualized Experiments, (100), e52786. [Link]

-

Protocol for Neuronal Live-imaging of primary cultures v1. (2023, December 21). ResearchGate. [Link]

-

How to prepare neuronal cell cultures. (2022, February 25). YouTube. [Link]

-

EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]

-

Primary neuron culture for live imaging of axonal cargoes. (2023, May 23). Protocols.io. [Link]

-

Establishing a Protocol to Culture Primary Hippocampal Neurons. (2018). DTIC. [Link]

-

Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient. (2014). ResearchGate. [Link]

-

C20-sphingosine as a determining factor in aggregation of gangliosides. (1976). FEBS Letters, 68(1), 1-5. [Link]

-

Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications. (2020). Frontiers in Neuroscience, 14, 572965. [Link]

-

Steps involved in the Folch procedure and one-step extraction method.... ResearchGate. [Link]

-

The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases. (2009). The Journal of biological chemistry, 284(43), 29598–29608. [Link]

-

Abnormal Gangliosides are Localized in Lipid Rafts in Sanfilippo (MPS3a) Mouse Brain. (2014). PloS one, 9(5), e96400. [Link]

-

A fluorescent assay for ceramide synthase activity. (2012). Journal of lipid research, 53(7), 1427–1434. [Link]

-

Imaging Mass Spectrometry Technology and Application on Ganglioside Study; Visualization of Age-Dependent Accumulation of C20-Ganglioside Molecular Species in the Mouse Hippocampus. (2008). PLoS ONE, 3(9), e3232. [Link]

-

Preparation of synaptic plasma membrane and postsynaptic density proteins using a discontinuous sucrose gradient. (2014). Journal of visualized experiments : JoVE, (91), 51896. [Link]

-

The Role of Gangliosides in Neurodevelopment. (2017). Nutrients, 9(2), 132. [Link]

-

Lipids as Organizers in Cell Membranes: Lipid Sorting and Lipid Rafts. iBiology. [Link]

-

SPTLC3 protein expression summary. The Human Protein Atlas. [Link]

-

Region-specific quantitation of glycosphingolipids in the elderly human brain with Nanoflow MEA Chip Q/ToF mass spectrometry. (2020). Glycobiology, 30(8), 586–598. [Link]

-

A new LC-MS/MS technique for separation of gangliosides using a phenyl-hexyl column. (2017). Analytical and bioanalytical chemistry, 409(1), 229–237. [Link]

-

The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice. (2019). eLife, 8, e51067. [Link]

-

Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. (2018). ResearchGate. [Link]

-

Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids. Neuronal gangliosides contain both C18. ResearchGate. [Link]

-

long and the short of Huntington's disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases. (2021). Brain Communications, 3(4), fcab271. [Link]

-

Neuronal Prosurvival Role of Ceramide Synthase 2 by Olidogendrocyte-to-Neuron Extracellular Vesicle Transfer. (2023). International Journal of Molecular Sciences, 24(6), 5961. [Link]

-

Challenges in the Analysis of Gangliosides by LC-MS. (2018). ResearchGate. [Link]

-

Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. (2021). Biochimica et biophysica acta. Molecular and cell biology of lipids, 1866(4), 158886. [Link]

-

The structure of gangliosides hides a code for determining neuronal functions. (2011). The FEBS journal, 278(22), 4287–4301. [Link]

-

SPTLC3 Gene - Serine Palmitoyltransferase Long Chain Base Subunit 3. GeneCards. [Link]

-

Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

-

The Relationship Between Gangliosides and Nervous System Development. (2023). NeuroRegulation, 10(3), 163-172. [Link]

-

Expression patterns of SPTLC mRNAs in a commercial 24-human tissue cDNA.... ResearchGate. [Link]

-

Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. (2019). Frontiers in cell and developmental biology, 7, 28. [Link]

-

Orm/ORMDL proteins: Gate Guardians and Master Regulators. (2018). The Journal of biological chemistry, 293(17), 6214–6224. [Link]

-

An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines. (2024). Metabolites, 14(10), 633. [Link]

-

Ectopic expression of ceramide synthase 2 in neurons suppresses neurodegeneration induced by ceramide synthase 1 deficiency. (2016). Proceedings of the National Academy of Sciences of the United States of America, 113(21), 5928–5933. [Link]

-

Dissecting the regulatory roles of ORM proteins in the sphingolipid pathway of plants. (2021). PLOS Computational Biology, 17(1), e1008563. [Link]

-

Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. (2000). Biochimica et biophysica acta, 1469(1), 63–77. [Link]

-

The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases. (2009). ZORA. [Link]

-

Gangliosides in neural stem cell fate determination and nerve cell specification--preparation and administration. (2024). bioRxiv. [Link]

-

NIH Public Access. eScholarship.org. [Link]

-

Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. (2012). InTech. [Link]

-

Preparation of synaptic plasma membrane and postsynaptic density proteins using a discontinuous sucrose gradient. (2014). Journal of visualized experiments : JoVE, (91), 51896. [Link]

-

Peer review in The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice. (2019). eLife. [Link]

-

Specific and comprehensive genetic targeting reveals brain-wide distribution and synaptic input patterns of GABAergic axo-axonic interneurons. (2022). eLife, 11, e76527. [Link]

-

Synaptic vesicle isolation and synaptic plasma membrane isolation. (A).... ResearchGate. [Link]

-

Insulin. Wikipedia. [Link]

Sources

- 1. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. SPTLC3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. genecards.org [genecards.org]

- 6. The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice | eLife [elifesciences.org]

- 7. Peer review in The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice | eLife [elifesciences.org]

- 8. Lipids as Organizers in Cell Membranes: Lipid Sorting and Lipid Rafts [ibiology.org]

- 9. Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 15. mmpc.org [mmpc.org]

- 16. repository.seafdec.org [repository.seafdec.org]

- 17. Imaging Mass Spectrometry Technology and Application on Ganglioside Study; Visualization of Age-Dependent Accumulation of C20-Ganglioside Molecular Species in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to C20 Sphingosine and Its Role in Cell Signaling Cascades

Abstract

This technical guide provides a comprehensive exploration of C20 sphingosine, a less-studied, yet vital, long-chain sphingoid base. Primarily found within complex sphingolipids in the central nervous system, C20 sphingosine plays a critical role in modulating membrane biophysics and, consequently, intricate cell signaling cascades. This document will delve into the unique structural characteristics and metabolism of C20 sphingosine, its profound influence on membrane microdomains, and its subsequent impact on neuronal function and disease. Detailed experimental protocols for the extraction, detection, and functional analysis of C20-containing sphingolipids are provided for researchers and drug development professionals seeking to investigate this fascinating molecule.

Part 1: The Unique Landscape of C20 Sphingosine

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes.[1] The backbone of these lipids is a long-chain amino alcohol, with the most common and well-studied being C18 sphingosine. However, variations in the length of this aliphatic chain exist, giving rise to distinct sphingoid bases with unique properties and biological roles. Among these, C20 sphingosine stands out for its specific enrichment in the nervous system, particularly within gangliosides.[2]

While free C20 sphingosine is not found in high abundance, its incorporation into complex sphingolipids, such as ceramides and gangliosides, significantly influences their biophysical properties.[3][4] This alteration of the lipid landscape has profound implications for the organization of membrane microdomains, often referred to as lipid rafts, which are critical hubs for signal transduction.[5][6][7]

Structural Distinction and Biosynthesis

The defining feature of C20 sphingosine is its 20-carbon aliphatic chain, two carbons longer than the canonical C18 sphingosine. This seemingly subtle difference has significant consequences for how C20-containing sphingolipids pack within the membrane and interact with other lipids and proteins.

The biosynthesis of C20 sphingosine-containing sphingolipids follows the general de novo sphingolipid synthesis pathway, beginning with the condensation of serine and a fatty acyl-CoA. However, the incorporation of the C20 backbone is dependent on the availability of stearoyl-CoA (C18:0) and the subsequent elongation to a C20 acyl-CoA, which is then utilized by serine palmitoyltransferase (SPT). The subsequent steps of reduction, acylation by ceramide synthases (CerS), and desaturation lead to the formation of C20-ceramide.[8] Notably, CerS2 and CerS4 have been shown to utilize C20-acyl-CoA to produce C20-ceramides.[9] These C20-ceramides then serve as the precursors for more complex sphingolipids, including C20-gangliosides, which are particularly abundant in neuronal tissues.[8]

Caption: De Novo Biosynthesis of C20 Sphingosine-Containing Sphingolipids.

Part 2: The Biophysical Impact of C20 Sphingosine on Membranes and Signaling

The extended length of the C20 sphingoid base has a profound impact on the biophysical properties of the membranes in which it resides. This, in turn, modulates the function of membrane-associated proteins and signaling complexes.

Modulation of Membrane Microdomains (Lipid Rafts)

C20-containing sphingolipids, particularly gangliosides, are key components of lipid rafts. The longer C20 chain is thought to increase the thickness of the lipid bilayer in these domains and enhance the packing and stability of the raft structure.[10] This altered microenvironment can influence the partitioning and activity of signaling proteins that reside in or are recruited to lipid rafts.[5][6]

For instance, the aggregation properties of gangliosides are influenced by their sphingosine chain length. An increase in C20-sphingosine content affects the micellar size of gangliosides, which is crucial for their function in membrane organization and signaling.[3] By stabilizing these signaling platforms, C20-sphingosine-containing gangliosides can modulate the activity of various receptors, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and the insulin receptor.[11][12][13][14]

| Sphingolipid Component | Effect on Membrane Properties | Consequence for Cell Signaling |

| C18 Sphingosine | Standard bilayer thickness and raft stability. | Baseline signaling activity. |

| C20 Sphingosine | Increased bilayer thickness and enhanced raft stability.[10] | Modulated receptor dimerization and activity within rafts.[11][12] |

Indirect Regulation of Signaling Cascades

While direct evidence for free C20 sphingosine acting as a second messenger is limited, its incorporation into complex sphingolipids provides a powerful indirect mechanism for regulating cell signaling.

-

Neuronal Development and Function: The concentration of C20-sphingosine-containing gangliosides increases during neuronal differentiation and aging, suggesting a role in brain development, neuritogenesis, and synaptic transmission.[2] By altering membrane fluidity and raft composition, these lipids can influence the function of ion channels and neurotransmitter receptors that are crucial for neuronal excitability and synaptic plasticity.[15]

-

Apoptosis: While sphingosine (generally C18) is a known pro-apoptotic molecule, the specific role of C20 sphingosine in programmed cell death is less clear. However, C20-containing ceramides have been implicated in apoptosis. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, and the specific acyl chain length of ceramide can influence its apoptotic potential.[9]

-

Inflammation and Cardiometabolic Disease: Elevated levels of long-chain ceramides, including C20:0, have been associated with insulin resistance and type 2 diabetes.[16] These lipids can interfere with insulin signaling pathways, contributing to the pathophysiology of metabolic diseases.

Caption: Indirect Signaling Role of C20 Sphingosine via Complex Sphingolipids.

Part 3: Experimental Methodologies for the Study of C20 Sphingosine

Investigating the specific roles of C20 sphingosine and its derivatives requires robust and sensitive analytical techniques. The following protocols provide a framework for the extraction, detection, and functional analysis of these lipids.

Protocol 1: Extraction of Sphingolipids from Brain Tissue

This protocol is adapted from established methods for lipid extraction from neural tissues.[17][18]

Rationale: Brain tissue is rich in complex lipids, including gangliosides containing C20 sphingosine. A robust extraction method is necessary to efficiently isolate these lipids while minimizing degradation and contamination. The use of a chloroform/methanol mixture ensures the solubilization of a broad range of lipids.

Step-by-Step Methodology:

-

Tissue Homogenization:

-

Accurately weigh frozen brain tissue (e.g., 100 mg).

-

Homogenize the tissue in 20 volumes of ice-cold chloroform/methanol (2:1, v/v) using a glass-Teflon homogenizer.

-

-

Lipid Extraction:

-

Transfer the homogenate to a glass tube and agitate for 20-30 minutes at 4°C.

-

Centrifuge at 3,000 x g for 10 minutes to pellet the protein precipitate.

-

Collect the supernatant containing the lipid extract.

-

-

Phase Separation:

-

To the supernatant, add 0.2 volumes of 0.9% NaCl solution.

-

Vortex thoroughly and centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

The lower chloroform phase contains the majority of sphingolipids, including ceramides and sphingomyelin. The upper aqueous phase contains the more polar gangliosides.

-

-

Drying and Storage:

-

Carefully collect the desired phase(s) into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Store the dried lipid film at -80°C until analysis.

-

Protocol 2: Quantification of C20 Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.[19]

Rationale: LC-MS/MS allows for the separation of different sphingolipid classes and the differentiation of various acyl chain and sphingoid base compositions based on their mass-to-charge ratio and fragmentation patterns. This is crucial for distinguishing C20 sphingosine-containing lipids from their more abundant C18 counterparts.

Step-by-Step Methodology:

-

Sample Preparation:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

-

Include an appropriate internal standard mix containing deuterated or C17-based sphingolipid analogs for accurate quantification.

-

-

Liquid Chromatography:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of water, acetonitrile, methanol, and additives like formic acid and ammonium formate to achieve optimal separation of sphingolipid classes.

-

-

Mass Spectrometry:

-

Perform analysis using a triple quadrupole or high-resolution mass spectrometer in positive ion mode for sphingoid bases and ceramides, and negative ion mode for some complex sphingolipids.

-

Utilize Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for C20 sphingosine and its derivatives.

-

Example Transition for C20 Sphingosine: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion.

-

-

-

Data Analysis:

-

Quantify the abundance of each lipid species by comparing its peak area to that of the corresponding internal standard.

-

Normalize the data to the initial tissue weight or protein concentration.

-

Caption: Experimental Workflow for C20 Sphingolipid Analysis.

Protocol 3: In Vitro Kinase Assay with C20 Sphingosine

This protocol provides a general framework to assess the direct effect of C20 sphingosine on the activity of a purified kinase, such as Protein Kinase C (PKC).[20][21][22][23]

Rationale: While sphingosine is a known modulator of PKC, it is important to determine if the C20 variant exhibits differential activity. An in vitro kinase assay allows for the direct measurement of kinase activity in a controlled environment.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Prepare a stock solution of C20 sphingosine (and C18 sphingosine as a control) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the kinase substrate (e.g., a specific peptide or histone protein).

-

Prepare a stock solution of [γ-32P]ATP.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the purified kinase, the kinase reaction buffer, and the substrate.

-

Add varying concentrations of C20 sphingosine or C18 sphingosine.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensity to determine the relative kinase activity.

-

Part 4: Therapeutic Potential and Future Directions

The unique distribution and functional implications of C20 sphingosine and its derivatives, particularly in the nervous system, make them intriguing targets for therapeutic intervention in neurodegenerative diseases and other neurological disorders. Modulating the activity of the enzymes involved in C20 sphingolipid metabolism, such as CerS2 and CerS4, could offer a novel approach to altering the lipid composition of neuronal membranes and thereby influencing signaling pathways implicated in disease progression.

Future research should focus on elucidating the direct signaling roles of free C20 sphingosine, identifying its specific protein interactors, and understanding how the dynamic regulation of C20-containing sphingolipids contributes to both physiological and pathological processes. The development of specific pharmacological tools to manipulate the levels of C20 sphingosine will be crucial in advancing our understanding of this unique lipid molecule and harnessing its therapeutic potential.

References

- Mraz, W., & Jatzkewitz, H. (1976). C20-sphingosine as a determining factor in aggregation of gangliosides. Journal of Biological Chemistry, 251(22), 7083-7087.

- Slotte, J. P. (2013). Sphingolipid organization in biomembranes: what physical studies of model membranes reveal. PMC, 1-19.

- Goni, F. M., & Alonso, A. (2009). Sphingolipids and lipid rafts: Novel concepts and methods of analysis. FEBS Letters, 584(9), 1662-1670.

- Artetxe, I., et al. (2014). Membrane Permeabilization Induced by Sphingosine: Effect of Negatively Charged Lipids. Biophysical Journal, 106(12), 2594-2603.

- Sonnino, S., & Chigorno, V. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1469(2), 63-77.

- Stiban, J., et al. (2010). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical Journal, 99(11), 3656-3665.

- Cayman Chemical. (n.d.). C20 Ceramide (d18:1/20:0). Bertin Bioreagent.

- Sonnino, S., et al. (1994). Scheme of the biosynthetic process for C18- and C20-sphingosine containing sphingolipids. Neuronal gangliosides contain both C18- and C20-sphingosine, whereas neutral glycosphingolipids and sphingomyelin contain the sole C18-sphingosine.

- Simons, K., & Vaz, W. L. C. (2004). Model systems, lipid rafts, and cell membranes. Annual Review of Biophysics and Biomolecular Structure, 33, 269-295.

- Sonnino, S., et al. (1994). Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. European Journal of Biochemistry, 221(2), 859-865.

- Wigger, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 638.

- Regad, T. (2015). How Do Gangliosides Regulate RTKs Signaling?. Cells, 4(2), 110-125.

- Clark, J., et al. (2019). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 60(12), 2115-2126.

- Al-Dhaheri, M. H., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Cells, 10(6), 1321.

- Airola, M. V., & Hannun, Y. A. (2018). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 59(6), 913-921.

- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. The International Journal of Biochemistry & Cell Biology, 132, 105912.

- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.

- Kobayashi, T., et al. (2021). Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases. Journal of Lipid Research, 62, 100088.

- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23.

- Microbe Notes. (2023). Brain Lipid Extraction Protocol.

- Haus, J. M., et al. (2009). Circulating ceramides are inversely associated with cardiorespiratory fitness in participants aged 54-96 years from the Baltimore Longitudinal Study of Aging. The Journals of Gerontology: Series A, 64(7), 785-791.

- Regad, T. (2015). Regulation of RTKs activation by gangliosides.

- Promega Corpor

- Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.

- Milczarek, M., & Czuwara-Ladykowska, J. (2011). Could membrane lipids influence the receptor tyrosine kinase activity? Epidermal growth factor receptor and its interactions with gangliosides. Postępy Nauk Medycznych, 11, 915-920.

- Tan, W. S. D., et al. (2021). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. International Journal of Molecular Sciences, 22(16), 8568.

- Corsetto, P. A., et al. (2023). Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques?. International Journal of Molecular Sciences, 24(13), 10834.

- Creative Proteomics. (n.d.). Sphingolipid Metabolism Analysis Service.

- Foroozandeh, P., & Aziz, A. A. (2018). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 47(23), 8564-8591.

- Phillips, F. C., & Privett, O. S. (1979). A simplified procedure for the quantitative extraction of lipids from brain tissue. Lipids, 14(6), 590-595.

- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling.

- Scicchitano, M., et al. (2021). Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease. International Journal of Molecular Sciences, 22(11), 5678.

- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.

- Huwiler, A., & Zangemeister-Wittke, U. (2018). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Cellular and Molecular Life Sciences, 75(1), 1-17.

- The Medical Biochemistry Page. (n.d.). Sphingolipid Metabolism and the Ceramides.

- Regad, T. (2015). Regulation of RTKs activation by gangliosides.

- Icli, B., et al. (2021). Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System. Frontiers in Pharmacology, 12, 650119.

- Inokuchi, J. I., et al. (2007). Ganglioside GM2/GM3 complex affixed on silica nanospheres strongly inhibits cell motility through CD82/cMet-mediated pathway. Proceedings of the National Academy of Sciences, 104(41), 16174-16179.

- Mackie, M., et al. (2023). A novel integrated extraction protocol for multi-omic studies in heavily degraded samples. bioRxiv.

- Simons, K. (2011). The role of lipids in organizing the cellular traffic. YouTube.

- Lipotype. (n.d.). Sphingosine.

- Buehrer, B. M., & Bell, R. M. (1992). Inhibition of sphingosine kinase in vitro and in platelets. Implications for signal transduction pathways. Journal of Biological Chemistry, 267(5), 3154-3159.

- Promega Corpor

Sources

- 1. lipidmaps.org [lipidmaps.org]

- 2. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Sphingolipid organization in biomembranes: what physical studies of model membranes reveal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gangliosides in cell recognition and membrane protein regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Could membrane lipids influence the receptor tyrosine kinase activity? Epidermal growth factor receptor and its interactions with gangliosides** • Postępy Nauk Medycznych 11/2011 • Czytelnia Medyczna BORGIS [czytelniamedyczna.pl]

- 14. researchgate.net [researchgate.net]

- 15. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 20. protocols.io [protocols.io]

- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. Inhibition of sphingosine kinase in vitro and in platelets. Implications for signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using C20 Sphingosine as a standard for lipidomic analysis

Application Note & Protocol

Leveraging C20 Sphingosine as a Non-Endogenous Internal Standard for Robust Quantitative Lipidomic Analysis by LC-MS/MS

Introduction: The Imperative for Accuracy in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field for understanding cellular physiology and pathology. Sphingolipids, a complex class of lipids, are not merely structural components of cell membranes but also potent signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Given their low abundance and rapid turnover, accurate and precise quantification of sphingolipids is paramount for elucidating their roles in health and disease.

However, the analytical workflow for lipidomics, from sample extraction to mass spectrometry analysis, is susceptible to various sources of error. These can include sample loss during extraction, variability in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the analyte.[3][4] To mitigate these variables and ensure data integrity, the use of an internal standard is indispensable.[4][5] An ideal internal standard is a compound that is structurally and chemically similar to the analytes of interest but is not naturally present in the sample. This application note details the use of C20 Sphingosine as a non-endogenous internal standard for the accurate quantification of sphingolipids in lipidomic studies.

C20 Sphingosine: An Optimal Internal Standard for Sphingolipid Profiling

C20 Sphingosine ((2S,3R,4E)-2-aminoicos-4-ene-1,3-diol) is the C20 analog of sphingosine.[6] While C18-sphingosine is the predominant sphingoid base in most mammalian sphingolipids, C20-sphingosine is found in significant amounts primarily in the gangliosides of the central nervous system (CNS).[7][8] Its absence or presence in trace amounts in most other biological matrices makes it an excellent non-endogenous internal standard.[8]

The key advantages of using C20 Sphingosine are:

-

Non-Endogenous Nature: It does not interfere with the measurement of naturally occurring sphingolipids in most non-CNS samples.[5]

-

Structural Similarity: Its structural resemblance to endogenous sphingoid bases ensures similar behavior during lipid extraction and chromatographic separation.

-

Similar Ionization Efficiency: In mass spectrometry, C20 Sphingosine exhibits ionization properties comparable to other sphingolipids, making it an effective compound for normalizing signal intensity.

Physicochemical Properties of C20 Sphingosine

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

| Property | Value | Reference |

| Chemical Formula | C20H41NO2 | [9] |

| Molecular Weight | 327.55 g/mol | [9] |

| CAS Number | 6918-49-6 | [9] |

| Appearance | White to off-white solid powder | [9] |

| Solubility | Soluble in DMSO (e.g., 10 mM) and DMF (e.g., 10 mg/ml) | [7][9] |

| Storage (Powder) | -20°C for 3 years | [9] |

| Storage (In Solvent) | -80°C for 6 months | [9] |

Experimental Protocols

The following protocols provide a comprehensive guide for the use of C20 Sphingosine as an internal standard in a typical lipidomics workflow.

Protocol 1: Preparation of C20 Sphingosine Stock and Working Solutions

Accurate preparation of the internal standard solution is the foundation of quantitative analysis.

Materials:

-

C20 Sphingosine powder

-

Dimethyl sulfoxide (DMSO), LC-MS grade

-

Calibrated analytical balance

-

Volumetric flasks and precision pipettes

Procedure:

-

Prepare a 1 mg/mL Stock Solution:

-

Prepare a Working Solution (e.g., 10 µg/mL):

-

Perform a serial dilution of the 1 mg/mL stock solution with a suitable solvent compatible with your extraction procedure (e.g., methanol).

-

For a 10 µg/mL working solution, dilute the stock solution 1:100. For example, add 10 µL of the 1 mg/mL stock to 990 µL of methanol.

-

The concentration of the working solution should be optimized based on the expected concentration of the analytes in your samples and the sensitivity of your mass spectrometer.

-

Protocol 2: Sample Preparation and Lipid Extraction with Internal Standard Spiking

The internal standard must be added at the very beginning of the sample preparation process to account for any lipid loss during extraction.

Materials:

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

C20 Sphingosine working solution

-

Chloroform, Methanol, and Water (all LC-MS grade)

-

Centrifuge

Procedure (Modified Bligh & Dyer Extraction):

-

Sample Aliquoting: Aliquot your sample into a glass tube. For plasma, 100 µL is a common starting volume. For cell pellets or tissues, a pre-determined amount based on cell number or weight should be used.[11]

-

Internal Standard Spiking: Add a known volume of the C20 Sphingosine working solution to each sample. The amount added should result in a peak intensity within the linear range of the instrument's detector.

-

Solvent Addition and Extraction:

-

Add a mixture of chloroform and methanol (1:2, v/v) to the sample. For a 100 µL aqueous sample, adding 375 µL of the chloroform/methanol mixture is a good starting point.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.[12]

-

-

Phase Separation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., methanol).

For alternative extraction methods, such as solid-phase extraction (SPE), the internal standard should still be added to the initial sample before applying it to the SPE cartridge.[13]

Protocol 3: LC-MS/MS Analysis of Sphingolipids

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of sphingolipids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source[14]

LC Method:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for separating polar sphingolipids.[15] A C18 reversed-phase column can also be used.[16]

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the more polar compounds. The gradient should be optimized to achieve good separation of the analytes of interest and ensure co-elution with the internal standard where appropriate.[15][17]

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

-

Injection Volume: Typically 1-5 µL.

MS/MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for sphingoid bases.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer. The precursor and product ion transitions for C20 Sphingosine and other target sphingolipids should be optimized.

-

Example MRM Transition for C20 Sphingosine: The exact m/z values should be determined empirically on your instrument.

Data Analysis: The Principle of Internal Standard Normalization

The core principle of using an internal standard is to normalize the response of the analyte to the response of the standard, thereby correcting for variations.[18][19]

Calculation:

The concentration of the analyte is determined by the following ratio:

Response Factor = (Peak Area of Analyte) / (Peak Area of C20 Sphingosine)

This response factor is then used to calculate the concentration of the analyte relative to a calibration curve. Normalization to the internal standard corrects for:

-

Sample Loss During Extraction: Any loss of lipid during the extraction process will affect both the analyte and the internal standard, keeping their ratio constant.

-

Injection Volume Variability: Minor differences in the injected volume will not alter the ratio of the analyte to the internal standard.

-

Ionization Suppression/Enhancement: Matrix effects will influence both the analyte and the co-eluting internal standard similarly, thus minimizing their impact on the final calculated concentration.[3][4]

Visualized Workflows and Pathways

Experimental Workflow

Caption: Overall experimental workflow for lipidomic analysis using an internal standard.

Sphingolipid Metabolism and Signaling

Caption: Simplified sphingolipid metabolism and signaling pathway.

Data Normalization Logic

Caption: Logic of internal standard-based data normalization.

Conclusion

The use of C20 Sphingosine as a non-endogenous internal standard provides a robust and reliable method for the quantification of sphingolipids in complex biological matrices. Its structural similarity to endogenous sphingolipids, combined with its absence in most non-CNS tissues, makes it an ideal choice to correct for analytical variability. The protocols and principles outlined in this application note offer a validated framework for researchers, scientists, and drug development professionals to achieve high-quality, reproducible data in their lipidomic analyses, ultimately leading to a deeper understanding of the role of sphingolipids in biological systems.

References

-

When Should an Internal Standard be Used? - LCGC International. Available from: [Link]

-

Internal standards for lipidomics | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

C20 Sphingosine | C20H41NO2 | CID 9862210 - PubChem - NIH. Available from: [Link]

-

The Role of Internal Standards In Mass Spectrometry - SCION Instruments. Available from: [Link]

-

C20 Sphinganine | C20H43NO2 | CID 11616885 - PubChem - NIH. Available from: [Link]

-

Internal Standard Options for Peptide LC-MS Quantification - Part 1 - YouTube. Available from: [Link]

-

Sphingosine Prevents Rhinoviral Infections - MDPI. Available from: [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. Available from: [Link]

-

Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture - PubMed. Available from: [Link]

-

Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - Frontiers. Available from: [Link]

-

C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed. Available from: [Link]

-

Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed. Available from: [Link]

-

Sphingolipid signaling pathway - CUSABIO. Available from: [Link]

-

A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC - NIH. Available from: [Link]

-

Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - NIH. Available from: [Link]

-

Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - MDPI. Available from: [Link]

-

SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC - PubMed Central. Available from: [Link]

-

Normalization to internal standards reveal significantly changed... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. Available from: [Link]

-

Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - MDPI. Available from: [Link]

-

Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential - Dove Medical Press. Available from: [Link]

-

Lipid Species Quantification - lipidomicstandards.org. Available from: [Link]

-

An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism - Agilent. Available from: [Link]

-

Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC - NIH. Available from: [Link]

-

Sphingolipid - Wikipedia. Available from: [Link]

-

Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC - PubMed Central. Available from: [Link]

-

Mass Spectrometry Methodology in Lipid Analysis - MDPI. Available from: [Link]

-

Normalization strategies for lipidome data in cell line panels - bioRxiv. Available from: [Link]

-

Sphingolipid signaling pathway - Signal transduction - Immunoway. Available from: [Link]

-

Use of Internal Standards in LC-MS Bioanalysis | Request PDF - ResearchGate. Available from: [Link]

-

A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - CORE. Available from: [Link]

-

Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed. Available from: [Link]

-

Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics | Analytical Chemistry - ACS Publications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sphingolipid - Wikipedia [en.wikipedia.org]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C20 Sphingosine | C20H41NO2 | CID 9862210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C20-Sphingosine (D-erythro-Sphingosine-C20) | Endogenous Metabolite | 6918-49-6 | Invivochem [invivochem.com]

- 10. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]

- 11. lipidomicstandards.org [lipidomicstandards.org]

- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

- 18. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: Unveiling the Spatial Distribution of C20 Sphingosine in Tissues using MALDI Imaging Mass Spectrometry

Introduction: The Enigmatic Role of C20 Sphingosine and the Power of Spatial Lipidomics

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are critical players in a myriad of cellular processes, acting as both structural components of membranes and key signaling molecules.[1] While the C18 sphingosine backbone is the most common, longer-chain variants such as C20 sphingosine are gaining recognition for their distinct biological roles, particularly within the nervous system where they are incorporated into complex gangliosides.[2] The subtle structural difference imparted by the extended carbon chain can significantly influence membrane properties and protein interactions, making the precise localization of C20 sphingosine-containing lipids a crucial step in understanding their function in health and disease.[3]

Traditional lipidomics approaches, while powerful for quantification, rely on tissue homogenization, which obliterates the vital spatial context of these molecules.[4] Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) has emerged as a transformative technology that circumvents this limitation, enabling the label-free visualization of lipids and other biomolecules directly in tissue sections.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MALDI-IMS for the specific localization of C20 sphingosine, offering a detailed protocol and expert insights into the critical steps of the workflow.

The MALDI-IMS Workflow for C20 Sphingosine Localization

The successful application of MALDI-IMS for C20 sphingosine mapping hinges on a meticulously executed workflow, from sample preparation to data interpretation. This section details each stage, providing not just the "how" but also the critical "why" behind each methodological choice.

Figure 1: A schematic representation of the MALDI-IMS workflow for C20 Sphingosine localization, from initial sample preparation to final data interpretation.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the key stages of the MALDI-IMS experiment.

Protocol 1: Tissue Preparation and Sectioning

The quality of the tissue section is paramount for high-resolution and artifact-free MALDI imaging.

1. Tissue Collection and Freezing:

-

Immediately after excision, snap-freeze the tissue in liquid nitrogen or isopentane pre-chilled with liquid nitrogen to minimize ice crystal formation and preserve tissue morphology.

-

Store the frozen tissue at -80°C until sectioning.[7] Avoid repeated freeze-thaw cycles.

2. Cryosectioning:

-

Equilibrate the frozen tissue to the cryostat temperature (typically -20°C to -25°C).

-

Section the tissue at a thickness of 10-14 µm. Thinner sections can improve the signal-to-noise ratio.[8]

-

Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

3. Tissue Washing (Optional but Recommended):

-

Washing the tissue sections can remove salts and other contaminants that may suppress the MALDI signal.[9]

-

Briefly immerse the slides in a cold solution of ammonium formate or ammonium acetate (e.g., 50 mM at pH 6.5) for a few seconds to a minute.

-

Follow with a brief rinse in cold deionized water to remove the buffer salts.

-

Dry the sections under a gentle stream of nitrogen or in a desiccator.

Protocol 2: Matrix Application

The choice of matrix and its application method are critical for the efficient desorption and ionization of C20 sphingosine.

Matrix Selection: For the analysis of sphingolipids, several matrices have proven effective. The optimal choice may require some empirical testing for the specific tissue type and instrumentation.

| Matrix | Ionization Mode | Typical Analytes | Rationale & Considerations |

| 2,5-Dihydroxybenzoic acid (DHB) | Positive | Sphingomyelin, Sphingosine | A robust and widely used matrix for general lipid analysis. Provides good sensitivity for protonated sphingosine.[4] |

| 1,5-Diaminonaphthalene (DAN) | Negative | Ceramides, Glycosphingolipids | Often preferred for acidic lipids and can provide complementary information to positive mode analysis.[4] |

| 2,6-Dihydroxyacetophenone (DHA) | Positive/Negative | Gangliosides, various sphingolipids | Known for its utility in analyzing complex glycosphingolipids, which may contain C20 sphingosine.[10] |

| 9-Aminoacridine (9-AA) | Negative | Phospholipids, acidic lipids | A good alternative for negative mode analysis of sphingolipids.[11] |

Application Method: Automated Spraying Automated spraying is the preferred method for matrix application as it provides a uniform and fine crystal coating, which is crucial for high-quality MALDI imaging.

-

Prepare the Matrix Solution: Dissolve the chosen matrix in an appropriate solvent system. For example, for DHB, a solution of 30-50 mg/mL in 70% acetonitrile/30% water with 0.1% trifluoroacetic acid (TFA) is a good starting point.

-

Automated Spraying: Utilize an automated sprayer (e.g., TM-Sprayer, HTX M5 Sprayer) to deposit a thin, even layer of the matrix onto the tissue section. Key parameters to optimize include:

-

Nozzle temperature

-

Spray flow rate

-

Number of passes

-

Spray velocity

-

Track spacing

-

The goal is to achieve small, homogenous crystals that effectively co-crystallize with the analyte without causing significant delocalization.[5]

Protocol 3: MALDI-IMS Data Acquisition

Instrument parameters must be carefully optimized to ensure sensitive detection and accurate mass measurement of C20 sphingosine.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, FT-ICR, or Orbitrap) is recommended to resolve C20 sphingosine from other closely related lipid species.

Key Acquisition Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | Sphingosine contains a primary amine group that is readily protonated. |

| Mass Range | m/z 200 - 1000 | This range will cover C20 sphingosine (expected [M+H]⁺ at m/z 328.32) and other relevant sphingolipids. |